molecular formula C6H8N2O2S B1338719 N-Methylpyridine-3-sulfonamide CAS No. 4847-34-1

N-Methylpyridine-3-sulfonamide

Cat. No. B1338719
CAS RN: 4847-34-1
M. Wt: 172.21 g/mol
InChI Key: VWJKIEGKFXYPIQ-UHFFFAOYSA-N
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Description

N-Methylpyridine-3-sulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their use in various pharmaceutical applications. The compound features a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methyl group attached to the nitrogen atom of the pyridine ring and the sulfonamide group at the 3-position indicates that it is a derivative of pyridine with potential biological activity .

Synthesis Analysis

Scientific Research Applications

Tuberculosis Research

N-Methylpyridine-3-sulfonamide has been identified as a potent and species-selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), a key enzyme in the metabolism and detoxification processes of the bacteria. This finding is significant for tuberculosis treatment, as the deletion of Lpd in Mycobacterium tuberculosis drastically impairs its ability to establish infection. The sulfonamides demonstrated low nanomolar affinity and selectively targeted the lipoamide channel, different from the NAD⁺/NADH pocket targeted by other inhibitors. However, their inability to accumulate in Mycobacterium tuberculosis to effective levels limits their practical use in treating tuberculosis (Bryk et al., 2013).

Complexation with Metal Ions

Research has shown that sulfonamides, including N-Methylpyridine-3-sulfonamide derivatives, can complex with metal ions like Nickel (II) and Iron (II). These complexes have potential applications in the pharmaceutical and chemical industries due to their increased biological and catalytic potential. The sulfonamide acts as a neutral ligand towards these metal ions, and the complexation process involves changes in the frequency bands of the compounds, indicating electron transfer from the ligand to the metal's d-orbitals (Orie et al., 2021).

Drug Absorption Studies

Studies on the absorption of isomeric N1-heterocyclic sulfonamides, including N-methyl sulfonamides, from the rat small intestines have been conducted to understand their physicochemical properties and absorption characteristics. These studies help in predicting the behavior of these compounds in biological systems, which is crucial for drug development (Kitao et al., 1973).

Antibiotic Detoxification

In the context of antibiotic detoxification, N-Methylpyridine-3-sulfonamide derivatives have been investigated. One study examined the in vitro non-enzymatic reaction of nitroso compounds with reduced glutathione, where N-hydroxy-sulfonamide was identified as a new binding form. This mechanism is significant for understanding the detoxification pathways of toxic arylamines, which are prevalent in environments like the liver or kidney (Umemoto et al., 1988).

Synthesis of Secondary and Tertiary Sulfonamides

N-Methylpyridine-3-sulfonamide derivatives have been synthesized through reactions involving 3-bromopyridine and various primary and secondary alkyl and aryl sulfonamides. These reactions, catalyzed by specific metal ions, yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. Such synthetic methodologies are crucial for producing novel compounds with potential applications in pharmaceuticals (Han, 2010).

Safety And Hazards

While specific safety and hazard information for N-Methylpyridine-3-sulfonamide is not available, sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts . They may also cause a strong allergic reaction .

Future Directions

There is ongoing research into the use of sulfonamides in the treatment of various conditions. For instance, a novel synthetic inhibitor of Rab27aSlp(s) interaction, which is a sulfonamide, has been found to suppress tumor cell invasion and metastasis . This highlights the potential for future applications of sulfonamides in medical treatments.

properties

IUPAC Name

N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJKIEGKFXYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305511
Record name N-Methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylpyridine-3-sulfonamide

CAS RN

4847-34-1
Record name N-Methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-3-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Kang, KY Nam, SY Jung, KH Song, S Kho… - Bioorganic & Medicinal …, 2016 - Elsevier
… 3-chlorophenyl)-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide (3d) and (E)-N-benzyl-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide …
Number of citations: 14 www.sciencedirect.com
TK Kim, HK Choi - Biomedical Chromatography, 2017 - Wiley Online Library
In this study, a reliable method for the quantitation of (E)‐N‐benzyl‐6‐[2‐(3, 4‐dihydroxy benzylidene)hydrazinyl]‐N‐methylpyridine‐3‐sulfonamide (JW‐55) in rat plasma was …
JI Park, KH Song, SM Kang, J Lee, SJ Cho, HK Choi… - Cancers, 2022 - mdpi.com
… Since then, we have synthesized 15 BMD-11 derivatives and selected (E)-N-benzyl-6-(2-(3,4-dihydroxy benzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide (BHMPS), a new …
Number of citations: 4 www.mdpi.com
TD Heightman, JF Callahan, E Chiarparin… - Journal of medicinal …, 2019 - ACS Publications
… 1,1′-Azodicarbonyldipiperidine (168 mg) and tri-tert-butyl phosphine (109 μL) were added to a solution of N-methylpyridine-3-sulfonamide 45 (57 mg) and methyl 3-(4-chloro-3-(…
Number of citations: 60 pubs.acs.org
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
QF Han, WJ Li, KS Hu, J Gao… - Molecular …, 2022 - molecular-cancer.biomedcentral …
Exosomes are well-known key mediators of intercellular communication and contribute to various physiological and pathological processes. Their biogenesis involves four key steps, …
Number of citations: 71 molecular-cancer.biomedcentral.com
斎藤圀朗, 奥谷和義 - YAKUGAKU ZASSHI, 1986 - jstage.jst.go.jp
… 4-Methoxycarbonyl-AV-methoxycarbonylmethyl-N-methylpyridine-3-Sulfonamide (13) SarcOSine methyleSter0.28gを pyridine20mlに溶解し,氷冷隠挫下50.64g を加え1 h機挫,次いで室温…
Number of citations: 3 www.jstage.jst.go.jp

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